N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-9-2-1-3-10-18)24-21-13-7-6-12-20(21)23(27)25-15-14-17-8-4-5-11-19(17)16-25/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDQNMURZKWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core, which is then further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Amidation and Condensation Reactions
The benzamide group undergoes several transformations:
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Hydrolysis : Under basic or acidic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid, though this may require harsh conditions.
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Substitution : The phenyl ring attached to the benzamide group may participate in electrophilic aromatic substitution, though steric hindrance from the tetrahydroisoquinoline moiety could limit reactivity .
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N-Alkylation : The amine group in the tetrahydroisoquinoline ring can undergo alkylation, as demonstrated in related compounds using alkyl halides .
Catalytic Transformations
The compound may participate in Ru-catalyzed arylation processes, as observed in analogous tetrahydroisoquinoline derivatives. For example, benzylic amines undergo direct arylation with arylboronates in the presence of Ru catalysts, involving hydride transfer and transmetalation steps . This suggests potential for modifying the phenyl ring via cross-coupling reactions.
Functional Group Transformations
The carbonyl group in the tetrahydroisoquinoline moiety is reactive:
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Reduction : The carbonyl can be reduced to a methylene group using reagents like LiAlH4 or NaBH4.
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Nucleophilic Acyl Substitution : The carbonyl oxygen may act as a leaving group, enabling substitution with nucleophiles such as alcohols or amines.
Mechanistic Insights
In catalytic processes, the tetrahydroisoquinoline carbonyl group interacts with metal centers (e.g., Ru) via hydride transfer, forming intermediate metal-alkoxy species that facilitate transmetalation with arylboronates . This mechanism is critical for efficient arylation reactions.
Comparison of Reaction Conditions
Biological Implications
Tetrahydroisoquinoline derivatives are studied for neuroprotective and therapeutic properties . While specific data for this compound is limited, its structural similarity to known bioactive molecules suggests potential applications in medicinal chemistry, particularly in targeting neurotransmitter systems or enzyme pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. N-[2-(1,2,3,4-Tetrahydroisoquinoline-2-Carbonyl)Phenyl]Benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects
The tetrahydroisoquinoline structure is also associated with neuroprotective effects. Investigations into this compound have revealed its potential in reducing oxidative stress and inflammation in neuronal cells. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuropharmacology
Cognitive Enhancement
Studies have suggested that tetrahydroisoquinoline derivatives may enhance cognitive functions. Specific compounds have been shown to improve memory and learning capabilities in animal models. This compound could potentially serve as a scaffold for developing new cognitive enhancers .
Antidepressant Properties
Preliminary research indicates that compounds similar to this compound may exhibit antidepressant-like effects in behavioral models. The modulation of neurotransmitter systems such as serotonin and dopamine could be a mechanism through which these effects are mediated .
Material Science
Polymer Chemistry
In material science, the unique properties of this compound have led to its exploration as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength of polymers due to its rigid structure .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation . This inhibition leads to increased levels of neurotransmitters, which can have neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]benzamide with structurally related compounds:
Key Observations:
- Functional Group Impact: The substitution pattern (e.g., sulfonyl vs. carbonyl) significantly alters solubility and receptor affinity.
Pharmacological and Therapeutic Potential
- Orexin Receptor Modulation : Sulfonyl derivatives (e.g., ) demonstrate selective OX1/OX2 antagonism, implicating utility in sleep disorders or addiction. The target compound’s carbonyl group may reduce receptor affinity but enhance blood-brain barrier penetration.
- Antimicrobial Activity : Triethoxy-substituted derivatives (e.g., ) suggest broader therapeutic applications, though this remains untested for the target compound.
Biological Activity
N-[2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl]benzamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention for its potential therapeutic applications in various fields, particularly in medicinal chemistry. The tetrahydroisoquinoline core is notable for its presence in numerous bioactive natural products and synthetic drugs, making it a significant structure in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline moiety attached to a phenyl group via a carbonyl linkage. Its molecular formula indicates potential interactions with biological targets due to the presence of nitrogen and oxygen atoms.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The compound is known to inhibit enzymes involved in neurotransmitter degradation and may interact with specific receptors or pathways critical for various physiological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.
- Receptor Interaction: It has been suggested that this compound can bind to receptors associated with neuropharmacological effects, potentially influencing mood and cognitive functions.
Biological Activity and Therapeutic Potential
Research has demonstrated the potential of this compound in various biological assays:
- Neuroprotective Effects: Studies indicate that compounds with similar structures exhibit neuroprotective properties against oxidative stress and neuroinflammation. For instance, derivatives have shown the ability to scavenge free radicals and reduce neuronal damage caused by toxic agents such as hydrogen peroxide .
- Anticancer Activity: Some tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. They may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
- Antimicrobial Properties: Preliminary studies suggest that compounds related to this class may possess antimicrobial activity against certain pathogens, although further research is necessary to elucidate their mechanisms of action .
Case Studies
Several studies have explored the biological activity of related compounds within the tetrahydroisoquinoline family:
- Study on AChE Inhibition: A derivative similar to this compound was found to be a potent inhibitor of AChE with an IC50 value indicating strong inhibitory potential against this enzyme .
- Neuroprotective Mechanisms: Research demonstrated that certain tetrahydroisoquinoline derivatives could enhance the expression of neuroprotective proteins such as Nrf2 and HO-1, contributing to their protective effects against neurodegenerative conditions .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic methodologies for preparing N-[2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl]benzamide?
The synthesis typically involves coupling reactions between tetrahydroisoquinoline derivatives and benzamide precursors. For example, a general procedure includes reacting methyl 2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with an aniline derivative in anhydrous THF under controlled temperatures (−20°C to room temperature) using potassium tert-butoxide as a base . This method ensures regioselective amide bond formation. Alternative routes, such as oxidative Ugi-type reactions, utilize IBX (2-iodoxybenzoic acid) to functionalize tetrahydroisoquinoline cores, enabling efficient N- and C1-substitution .
Q. How is computational modeling (e.g., DFT) applied to study the electronic properties of this compound?
Density Functional Theory (DFT) calculations are used to optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO). For example, studies on similar benzamide derivatives employ Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential surfaces and charge distribution, aiding in understanding reactivity and intermolecular interactions . These models help correlate structural features with observed biological or physicochemical properties.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide groups).
- IR: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 371.399 for related tetrahydroisoquinoline derivatives) .
- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks (see advanced questions).
Advanced Questions
Q. How do crystallographic refinement challenges (e.g., twinned data) impact structural analysis of this compound?
Twinned crystals or high thermal motion in flexible groups (e.g., tetrahydroisoquinoline rings) complicate refinement. The SHELX suite (SHELXL/SHELXE) is widely used to handle such issues via twin-law correction and iterative least-squares refinement. For example, high-resolution data (≤1.0 Å) allows anisotropic displacement parameter modeling, while pseudosymmetry in packing requires careful space-group validation .
Q. What strategies optimize regioselectivity in derivatizing the tetrahydroisoquinoline core?
- Protecting Groups: Temporarily block reactive sites (e.g., NH or carbonyl) during coupling reactions.
- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for aryl substitutions .
- Temperature Control: Low-temperature conditions (−20°C) minimize side reactions during nucleophilic acyl substitution .
Q. How are structure-activity relationship (SAR) studies designed for this compound as a DDR1 inhibitor?
SAR studies focus on modifying:
- Tetrahydroisoquinoline Substituents: Introducing electron-withdrawing groups (e.g., CF₃) enhances binding to DDR1’s hydrophobic pocket.
- Benzamide Linkers: Varying substituents at the ortho position (e.g., trifluoromethyl vs. methoxy) modulates selectivity over DDR2. Biological assays (IC₅₀ measurements) and molecular docking (using AutoDock Vina) validate hypotheses .
Methodological Notes
- Contradictions in Data: While emphasizes anhydrous conditions for synthesis, uses CH₂Cl₂ without explicit moisture exclusion. Researchers should test both approaches for reproducibility.
- Advanced Refinement: For twinned data, SHELXL’s TWIN/BASF commands improve accuracy but require manual validation of twin laws .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
